Cas no 69443-64-7 (2-hydroxy-4-methylbenzohydrazide)

2-hydroxy-4-methylbenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R142888-250mg |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 250mg |
¥162 | 2023-09-08 | |
Enamine | EN300-48623-1.0g |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 1.0g |
$470.0 | 2023-02-10 | |
Key Organics Ltd | LS-12264-5G |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | >95% | 5g |
£578.00 | 2023-04-20 | |
eNovation Chemicals LLC | Y1261741-5g |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 5g |
$180 | 2025-02-18 | |
Enamine | EN300-48623-0.5g |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 0.5g |
$353.0 | 2023-02-10 | |
TRC | H949253-25mg |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 25mg |
$ 70.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106490-1g |
2-Hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 1g |
¥196.0 | 2024-04-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R142888-5g |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 5g |
¥1519 | 2023-09-08 | |
Aaron | AR019WGU-2.5g |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 2.5g |
$324.00 | 2023-12-13 | |
1PlusChem | 1P019W8I-250mg |
2-hydroxy-4-methylbenzohydrazide |
69443-64-7 | 95% | 250mg |
$5.00 | 2025-03-04 |
2-hydroxy-4-methylbenzohydrazideに関する追加情報
2-Hydroxy-4-Methylbenzohydrazide (CAS No. 69443-64-7): An Overview of Its Properties, Applications, and Recent Research
2-Hydroxy-4-methylbenzohydrazide (CAS No. 69443-64-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-hydroxy-4-methylbenzenehydrazide, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this intriguing compound.
Chemical Properties and Structure
2-Hydroxy-4-methylbenzohydrazide is a white crystalline solid with a molecular formula of C8H10N2O2. Its molecular weight is 166.17 g/mol. The compound features a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 4-position. The hydrazide functional group (-NH-NH2) is attached to the benzene ring, contributing to its reactivity and potential for forming various derivatives.
The solubility of 2-hydroxy-4-methylbenzohydrazide in water is moderate, and it is more soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This solubility profile makes it suitable for use in various chemical reactions and biological assays. The compound is stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of 2-hydroxy-4-methylbenzohydrazide can be achieved through several routes. One common method involves the reaction of 2-hydroxy-4-methylbenzoic acid with hydrazine hydrate in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via an acyl chloride intermediate, which then reacts with hydrazine to form the desired hydrazide product.
The general synthetic pathway can be summarized as follows:
2-Hydroxy-4-methylbenzoic acid + H2NNH2 → 2-Hydroxy-4-methylbenzohydrazide
This method is widely used due to its simplicity and high yield. Alternative synthetic routes include the use of other coupling agents or microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times.
Biological Activities and Applications
2-Hydroxy-4-methylbenzohydrazide has been investigated for its potential biological activities, particularly in the areas of anti-inflammatory, antioxidant, and anticancer properties. Recent studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In addition to its anti-inflammatory properties, 2-hydroxy-4-methylbenzohydrazide has demonstrated potent antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage, making it a promising candidate for the development of therapeutic agents against oxidative stress-related diseases.
The anticancer potential of 2-hydroxy-4-methylbenzohydrazide has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have therapeutic applications in cancer treatment.
Recent Research Developments
The ongoing research on 2-hydroxy-4-methylbenzohydrazide continues to uncover new insights into its biological activities and potential applications. A recent study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of this compound and its derivatives. The researchers found that modifications to the substituents on the benzene ring can significantly enhance its biological activities.
In another study, researchers from the University of California explored the use of 2-hydroxy-4-methylbenzohydrazide as a lead compound for developing novel anti-inflammatory drugs. They synthesized a series of derivatives with improved pharmacokinetic properties and evaluated their efficacy in animal models of inflammation. The results showed that several derivatives exhibited superior anti-inflammatory effects compared to the parent compound.
The potential applications of 2-hydroxy-4-methylbenzohydrazide extend beyond pharmaceuticals. In materials science, this compound has been used as a building block for synthesizing functional polymers with unique properties such as self-healing capabilities and stimuli-responsive behavior. These polymers have potential applications in areas such as drug delivery systems and smart materials.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2-hydroxy-4-methylbenzohydrazide is generally considered safe under normal laboratory conditions, it is important to follow standard safety protocols to minimize risks. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from incompatible substances.
In conclusion, 2-hydroxy-4-methylbenzohydrazide (CAS No. 69443-64-7) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, 2-hydroxy-4-methylbenzohydrazide remains an important molecule in the scientific community.
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